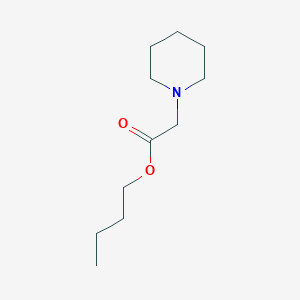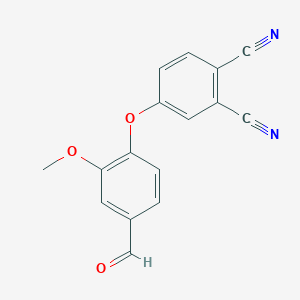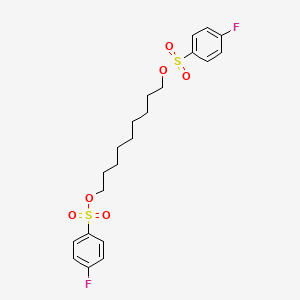
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C21H26F2O6S2 It is characterized by the presence of a nonane backbone with two 4-fluorobenzenesulfonate groups attached at the 1 and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of nonane-1,9-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield nonane-1,9-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: While the compound itself is relatively stable, the nonane backbone can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as nonane-1,9-diyl bis(amine) or nonane-1,9-diyl bis(thiol).
Hydrolysis: Nonane-1,9-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the nonane backbone.
Scientific Research Applications
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) involves its ability to undergo nucleophilic substitution reactions. The sulfonate groups act as good leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in organic synthesis and materials science to introduce functional groups or modify molecular structures.
Comparison with Similar Compounds
Similar Compounds
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate): Similar structure but with chlorine atoms instead of fluorine.
Nonane-1,9-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine.
Decane-1,10-diyl bis(4-fluorobenzenesulfonate): Similar structure but with a decane backbone instead of nonane.
Uniqueness
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which can influence the compound’s reactivity, stability, and interactions with other molecules. The fluorine atoms can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
Properties
CAS No. |
6278-66-6 |
|---|---|
Molecular Formula |
C21H26F2O6S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
9-(4-fluorophenyl)sulfonyloxynonyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H26F2O6S2/c22-18-8-12-20(13-9-18)30(24,25)28-16-6-4-2-1-3-5-7-17-29-31(26,27)21-14-10-19(23)11-15-21/h8-15H,1-7,16-17H2 |
InChI Key |
JXQCBDDRJVUIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


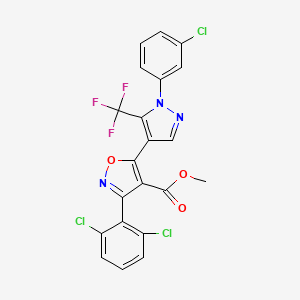
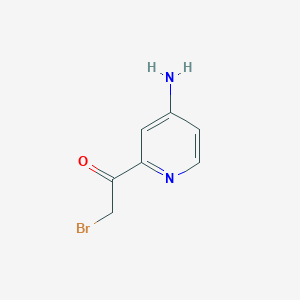
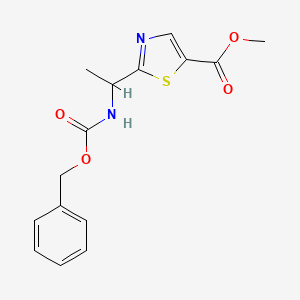
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
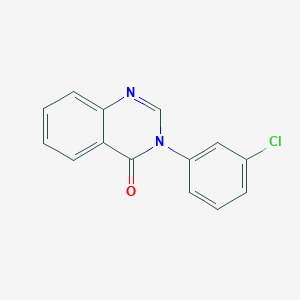
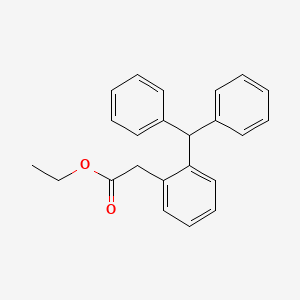
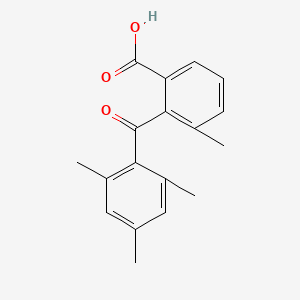
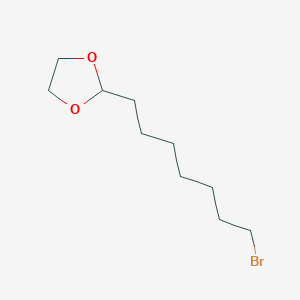
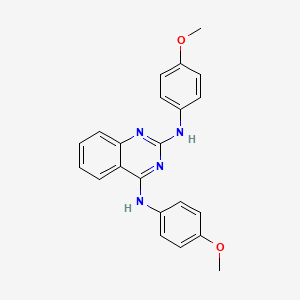
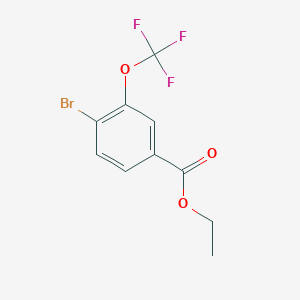
![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
